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Compound of Interest

Compound Name: 1-(1H-Indazol-5-yl)ethanone

Cat. No.: B1388096 Get Quote

A Technical Guide to the Molecular Weight of 1-(1H-Indazol-5-yl)ethanone: From Theoretical

Calculation to Practical Application in Drug Discovery

Abstract
Molecular weight is a foundational physicochemical property that governs the behavior of a

chemical entity from the synthesis flask to its ultimate biological target. This technical guide

provides an in-depth examination of the molecular weight of 1-(1H-Indazol-5-yl)ethanone, a

heterocyclic ketone of significant interest as a building block in medicinal chemistry. We will

dissect the theoretical calculation of its molecular weight, detail the definitive experimental

verification using high-resolution mass spectrometry, and contextualize its importance within

the framework of drug discovery, particularly concerning ADME properties and established

principles like Lipinski's Rule of Five. This document serves as a comprehensive resource for

researchers, chemists, and drug development professionals, offering both fundamental

knowledge and actionable experimental protocols.

Introduction to 1-(1H-Indazol-5-yl)ethanone
1-(1H-Indazol-5-yl)ethanone is a bicyclic aromatic compound featuring an indazole core

functionalized with an acetyl group. The indazole scaffold is a privileged structure in medicinal

chemistry, appearing in a wide array of pharmacologically active agents. As an intermediate, 1-
(1H-Indazol-5-yl)ethanone provides a versatile chemical handle for elaboration into more

complex molecules, making a thorough understanding of its fundamental properties, such as

molecular weight, essential for its effective use in synthesis and drug design. Precise
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knowledge of molecular weight is critical for stoichiometric calculations, structural elucidation,

and assessing the "drug-likeness" of its derivatives.

Core Physicochemical Properties
A precise understanding of a compound's identity begins with its fundamental properties. For 1-
(1H-Indazol-5-yl)ethanone, these are summarized below. The molecular weight, the central

focus of this guide, is presented as both an average value (using isotopic natural abundance)

and a monoisotopic mass (using the mass of the most abundant isotopes), which is crucial for

high-resolution mass spectrometry.

Property Value Source(s)

Molecular Formula C₉H₈N₂O [1][2]

Average Molecular Weight 160.18 g/mol [1][3]

Monoisotopic Mass 160.0637 Da [4]

CAS Number 1001906-63-3 [1][3]

IUPAC Name 1-(1H-indazol-5-yl)ethanone [3]

Physical Form Solid [3]

Determination and Verification of Molecular Weight
The molecular weight of a compound is determined through both theoretical calculation and

experimental verification. Both methods are indispensable for confirming the identity and purity

of a synthesized or procured sample.

Theoretical Calculation
The molecular weight is calculated by summing the atomic masses of all atoms in the

molecular formula (C₉H₈N₂O).[5] Using the average atomic weights from the periodic table:

Carbon (C): 9 × 12.011 u = 108.099 u

Hydrogen (H): 8 × 1.008 u = 8.064 u
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Nitrogen (N): 2 × 14.007 u = 28.014 u

Oxygen (O): 1 × 15.999 u = 15.999 u

Total Average Molecular Weight: 108.099 + 8.064 + 28.014 + 15.999 = 160.176 g/mol

For high-resolution mass spectrometry, the monoisotopic mass is calculated using the exact

masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O).[6]

¹²C: 9 × 12.000000 u = 108.000000 u

¹H: 8 × 1.007825 u = 8.062600 u

¹⁴N: 2 × 14.003074 u = 28.006148 u

¹⁶O: 1 × 15.994915 u = 15.994915 u

Total Monoisotopic Mass: 108.000000 + 8.062600 + 28.006148 + 15.994915 = 160.063663

Da

Experimental Verification: High-Resolution Mass
Spectrometry (HRMS)
Mass spectrometry is the definitive technique for experimentally determining the molecular

weight of an organic compound.[7] It measures the mass-to-charge ratio (m/z) of ionized

molecules. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers,

can measure m/z to several decimal places, allowing for the confirmation of the elemental

composition.
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Sample Preparation

HRMS Analysis (ESI-TOF)

Data Interpretation

Dissolve 1-(1H-Indazol-5-yl)ethanone
in suitable solvent

(e.g., Methanol/Acetonitrile)

Dilute to low concentration
(~1-10 µg/mL)

Infuse sample into
Electrospray Ionization (ESI)

source

Generate protonated
molecular ions [M+H]+

Separate ions by
mass-to-charge ratio (m/z)

in TOF analyzer

Detect ions and
generate mass spectrum

Identify [M+H]+ peak
Expected m/z ≈ 161.0715

Compare experimental m/z
with theoretical m/z

Confirm identity based on
< 5 ppm mass error

Fig 1. HRMS workflow for identity confirmation.

Click to download full resolution via product page

Fig 1. HRMS workflow for identity confirmation.
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System Calibration: Calibrate the mass spectrometer using a known reference standard

(e.g., sodium formate or a commercial tuning mix) to ensure high mass accuracy.

Sample Preparation:

Accurately weigh ~1 mg of 1-(1H-Indazol-5-yl)ethanone.

Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

Perform a serial dilution in 50:50 acetonitrile:water with 0.1% formic acid to a final

concentration of 1 µg/mL. The formic acid facilitates protonation in positive ion mode.

Ionization: Introduce the sample into the ESI source. In positive ion mode, the molecule is

expected to readily protonate at one of the basic nitrogen atoms of the indazole ring.

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Data Analysis:

The primary ion of interest is the protonated molecule, [M+H]⁺.

Theoretical [M+H]⁺ m/z: 160.0637 (Monoisotopic Mass) + 1.0078 (Mass of H⁺) = 161.0715

Da.

Locate the peak in the spectrum corresponding to this m/z value.

Calculate the mass error in parts per million (ppm):

ppm Error = [ ( |Experimental m/z - Theoretical m/z| ) / (Theoretical m/z) ] × 10⁶

Causality: A mass error of less than 5 ppm provides high confidence in the assigned

elemental composition (C₉H₉N₂O⁺), thereby verifying the molecular weight and identity of

the compound.

The Role of Molecular Weight in Drug Discovery
Molecular weight is not merely an identifying feature; it is a critical parameter in drug design

that profoundly influences a molecule's pharmacokinetic profile (Absorption, Distribution,
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Metabolism, and Excretion - ADME).[8][9]

Lipinski's Rule of Five and Drug-Likeness
One of the most influential guidelines in oral drug development is Lipinski's Rule of Five.[8] This

rule states that poor oral absorption or permeation is more likely when a compound violates

more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons ( g/mol ).

An octanol-water partition coefficient (log P) not greater than 5.

With a molecular weight of 160.18 g/mol , 1-(1H-Indazol-5-yl)ethanone is well within the

"drug-like" space defined by Lipinski's rule.[8][10] This makes it an excellent starting point or

scaffold for medicinal chemistry programs, as significant structural modifications and additions

can be made before the 500 Da threshold is approached.
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Physicochemical Properties

Drug-Likeness Assessment

1-(1H-Indazol-5-yl)ethanone
Molecular Formula: C₉H₈N₂O

Molecular Weight: 160.18 g/mol

Molecular Weight
(160.18)

H-Bond Donors
(1)

H-Bond Acceptors
(2)

LogP
(~1.5)

lipinski Result:
Excellent Drug-Likeness

Fig 2. Assessment of drug-likeness based on MW.
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Fig 2. Assessment of drug-likeness based on MW.

Impact on Pharmacokinetics
Solubility and Permeability: Generally, as molecular weight increases, aqueous solubility

tends to decrease while membrane permeability can become hindered.[10] Starting with a

low molecular weight scaffold allows chemists more latitude to add functional groups that

modulate solubility and potency without incurring a significant penalty in size.

Metabolism and Clearance: Larger molecules may present more sites for metabolic enzymes

(e.g., Cytochrome P450s) and are often subject to different clearance pathways.[8]

Conclusion
The molecular weight of 1-(1H-Indazol-5-yl)ethanone is definitively established as 160.18

g/mol (average) and 160.0637 Da (monoisotopic). This fundamental property, confirmed
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through both theoretical calculation and high-resolution mass spectrometry, is the cornerstone

of its chemical identity. For the drug discovery scientist, this low molecular weight is a highly

advantageous feature, positioning the molecule as an ideal starting point for creating more

complex, potent, and selective drug candidates that adhere to established principles of good

pharmacokinetic properties. The protocols and concepts outlined in this guide provide a robust

framework for the characterization and strategic utilization of this valuable chemical

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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